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Cat. No.: B8804465

Get Quote

Executive Summary
N-Ethylformanilide (CAS: 5461-49-4) represents a specialized class of N,N-disubstituted

amides utilized primarily as a formylating agent in organic synthesis (e.g., Vilsmeier-Haack

reaction) and as a high-boiling polar aprotic solvent. Its amphiphilic structure—comprising a

polar amide core flanked by a hydrophobic phenyl ring and an ethyl group—dictates a unique

solubility profile.[1]

This guide provides a rigorous analysis of N-Ethylformanilide’s behavior in polar versus non-

polar media.[1] Unlike simple amides (e.g., DMF), N-Ethylformanilide exhibits significant

lipophilicity (Computed LogP ≈ 1.7), limiting its water miscibility while enhancing compatibility

with aromatic and chlorinated solvents. The following sections detail the physicochemical

mechanisms governing these interactions, supported by self-validating experimental protocols

for researchers in drug development and process chemistry.

Part 1: Physicochemical Profile & Solubility
Mechanisms
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Structural Determinants of Solubility
The solubility of N-Ethylformanilide is governed by the competition between its polar amide

functionality and its non-polar hydrocarbon domains.

Polar Domain (Hydrophilic): The formamide moiety (

) possesses a permanent dipole moment due to the electronegative oxygen and nitrogen
atoms. This allows for dipole-dipole interactions with polar aprotic solvents (e.g., DMSO,
Acetone) and hydrogen bond acceptance from protic solvents (e.g., Methanol).

Non-Polar Domain (Hydrophobic): The N-phenyl ring and the N-ethyl chain create a

substantial hydrophobic surface area. These groups disrupt the hydrogen-bonding network

of water, making the entropy cost of solvation high (hydrophobic effect), while facilitating Van

der Waals dispersion forces with non-polar solvents.

Table 1: Physicochemical Properties of N-Ethylformanilide

Property Value Source/Method

CAS Number 5461-49-4 Chemical Abstracts Service

Molecular Formula Stoichiometry

Molecular Weight 149.19 g/mol Calculated

LogP (Octanol/Water) ~1.7 Computed (XLogP3-AA) [1]

Physical State Liquid/Low-melting Solid Experimental Observation

Water Solubility Immiscible / Very Low
Homolog Inference (N-

Methylformanilide)

Solubility Mechanism Visualization
The following diagram illustrates the interaction forces dictating N-Ethylformanilide's solubility

in different solvent classes.
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Figure 1: Mechanistic flow of N-Ethylformanilide solvation. The compound favors interactions

where dispersion forces or dipole pairings dominate over pure hydrogen bonding.

Part 2: Comparative Solubility Analysis
Polar Solvents[2]

Water: N-Ethylformanilide is practically insoluble (immiscible) in water.[1] The lack of a

hydrogen bond donor (N-H) on the tertiary amide nitrogen prevents it from forming strong H-

bonds with water to overcome the hydrophobic bulk of the phenyl and ethyl groups.

Alcohols (Methanol, Ethanol): Soluble.[1] The alkyl chains of the alcohols interact with the

ethyl/phenyl groups, while the hydroxyl group interacts with the amide oxygen.

Polar Aprotic (DMSO, DMF, Acetonitrile): Fully miscible. These solvents match the polarity of

the amide bond without the penalty of disrupting a structured H-bond network.

Non-Polar Solvents[2]
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Aromatics (Toluene, Benzene, Chlorobenzene): Highly soluble. The phenyl ring of N-
Ethylformanilide engages in

-

stacking interactions with aromatic solvents.[1] This is the preferred solvent class for
Vilsmeier-Haack reactions involving this reagent [2].[1]

Chlorinated Solvents (DCM, Chloroform): Highly soluble.[1] Excellent compatibility due to

favorable dipole interactions and dispersion forces.[1]

Aliphatics (Hexane, Heptane): Moderate to Low solubility.[1] While the ethyl group provides

some aliphatic compatibility, the polarity of the formamide group can induce phase

separation at low temperatures or high concentrations.

Table 2: Solvent Selection Guide for Process Development

Solvent Class
Representative
Solvents

Solubility
Prediction

Primary
Interaction
Force

Application
Relevance

Protic Water
Insoluble (Phase

separate)

Hydrophobic

Effect

Aqueous workup

(product

separation)

Protic
Methanol,

Ethanol
Soluble

H-Bonding +

Dispersion

Crystallization

co-solvent

Polar Aprotic
DMSO, DMF,

Acetonitrile
Miscible Dipole-Dipole

Homogeneous

reaction medium

Aromatic Toluene, Xylene Highly Soluble
-

Stacking

Preferred

reaction solvent

Chlorinated
DCM,

Chloroform
Highly Soluble

Dipole +

Dispersion

Extraction /

Reaction

Aliphatic
Hexane,

Heptane
Partial/Low Van der Waals

Anti-solvent for

precipitation
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Part 3: Experimental Protocols (Self-Validating)
As specific quantitative solubility data (g/L) is sparse in open literature, the following protocols

allow researchers to empirically determine the exact solubility limits and partition coefficients for

their specific conditions.

Protocol 1: Determination of Saturation Solubility
(Shake-Flask Method)
Objective: To quantify the maximum solubility of N-Ethylformanilide in a target solvent at a

specific temperature.

Materials:

N-Ethylformanilide (Liquid/Solid).[1][2][3][4]

Target Solvent (e.g., Water, Hexane).

HPLC or GC-FID for quantitation.[1]

Thermostated shaker bath.[1]

Workflow:

Preparation: Add excess N-Ethylformanilide to 10 mL of the target solvent in a glass vial.

Ensure a visible undissolved phase (droplets or solid) remains.[1]

Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24 hours to ensure

thermodynamic equilibrium.

Separation: Centrifuge the sample or allow phases to settle completely.

Sampling: Carefully withdraw the supernatant (saturated solution) using a syringe filter (0.45

µm PTFE) to remove any undissolved micro-droplets.

Quantification: Dilute the aliquot with a mutual solvent (e.g., Acetonitrile) and analyze via

HPLC/GC.
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Calculation:

.

Protocol 2: Partition Coefficient (LogP) Determination
Objective: To validate the lipophilicity (LogP) for extraction efficiency calculations.

Workflow:

Mix: Combine 5 mL of Octanol and 5 mL of Water (pre-saturated with each other).

Spike: Add a known mass (

) of N-Ethylformanilide (approx. 10 mg).

Equilibrate: Shake vigorously for 1 hour, then centrifuge to separate phases.

Analyze: Sample both the Octanol (

) and Water (

) phases.[1] Analyze via UV-Vis (approx. 240-260 nm) or HPLC.[1]

Validation: Calculate

.

Success Criterion: The calculated LogP should be within 1.4 – 1.[1]8. If

, check for hydrolysis of the amide.[1]

Part 4: Applications in Drug Development
The specific solubility profile of N-Ethylformanilide is exploited primarily in the Vilsmeier-

Haack Reaction.

Vilsmeier-Haack Formylation
N-Ethylformanilide serves as a superior alternative to DMF or N-Methylformanilide when

higher lipophilicity is required to solubilize non-polar substrates (e.g., polyaromatics,
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heterocycles) [2, 3].

Role: Acts as the formyl source.[1][5] Reacts with

to form the electrophilic chloroiminium salt.[1]

Solvent Choice: The reaction is typically run in Toluene or 1,2-Dichloroethane.[1] N-
Ethylformanilide's high solubility in these solvents ensures a homogeneous formation of the

active Vilsmeier reagent, while its immiscibility with water facilitates easy product isolation

during the aqueous quench (hydrolysis) step.

Figure 2: Vilsmeier-Haack Workflow utilizing N-Ethylformanilide's solubility profile for efficient processing.
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Extraction & Purification
Because N-Ethylformanilide is lipophilic (LogP ~1.7), it will partition into the organic layer

during aqueous workups. To remove it from a reaction mixture:

Acid Wash: Wash the organic layer with dilute HCl.[1] The amide is weakly basic but less so

than amines; however, hydrolysis may occur under strong acidic conditions.

Distillation: Its high boiling point makes distillation difficult without vacuum.[1]

Chromatography: It is easily separated from non-polar products on silica gel (elutes with

polar solvents like EtOAc).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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